4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine
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Overview
Description
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is a compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of two pyrimidine rings connected by a disulfide bond. This compound has a molecular formula of C10H10N4S2 and a molecular weight of 250.34 g/mol. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine typically involves the formation of the disulfide bond between two pyrimidine rings. One common method involves the reaction of 4-methylpyrimidine-2-thiol with an oxidizing agent such as iodine or hydrogen peroxide to form the disulfide bond. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. Additionally, the pyrimidine rings can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Methyl-2-[(4-chloropyrimidin-2-yl)disulfanyl]pyrimidine
- 4-Methyl-2-[(4-aminopyrimidin-2-yl)disulfanyl]pyrimidine
- 4-Methyl-2-[(4-hydroxypyrimidin-2-yl)disulfanyl]pyrimidine
Comparison: 4-Methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine is unique due to the presence of two methyl groups on the pyrimidine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, amino, hydroxy), this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C10H10N4S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylpyrimidin-2-yl)disulfanyl]pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-7-3-5-11-9(13-7)15-16-10-12-6-4-8(2)14-10/h3-6H,1-2H3 |
InChI Key |
LAWNBZBYKJVMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SSC2=NC=CC(=N2)C |
Origin of Product |
United States |
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